molecular formula C11H12O4 B566001 (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 1000414-38-9

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No. B566001
M. Wt: 208.213
InChI Key: RHMDISFJOKCCAQ-SSDOTTSWSA-N
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Description

“(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders . It has a molecular weight of 208.21 .


Molecular Structure Analysis

The linear formula of this compound is C11H12O4 . The InChI code is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid . It is white to yellow in color . The storage temperature is 2-8°C when sealed in dry conditions , and +4°C .

Scientific Research Applications

“(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with promising applications in the biomedical field . It has been suggested that it could be particularly useful in the treatment of cardiovascular diseases, cancer, and inflammatory disorders . Its intricate molecular structure presents a challenge for researchers seeking to unlock its full therapeutic potential .

The compound has a molecular formula of C11H12O4 and a molecular weight of 208.21 . It is typically stored at temperatures between 2-8°C .

This compound has a complex molecular structure, which presents a challenge for researchers seeking to unlock its full therapeutic potential . It’s a fascinating subject for further study.

This compound has a complex molecular structure, which presents a challenge for researchers seeking to unlock its full therapeutic potential . It’s a fascinating subject for further study.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693855
Record name Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

CAS RN

1000414-38-9
Record name Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Citations

For This Compound
5
Citations
Z Sun, T Zhou, X Pan, Y Yang, Y Huan, Z Xiao… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of GPR40 agonists is designed by introducing nitrogen-containing heterocyclic ring at the terminal phenyl ring of TAK-875 with the aim of decreasing its lipophilicity. …
Number of citations: 11 www.sciencedirect.com
M Yamada - 2022 - ousar.lib.okayama-u.ac.jp
Even now, with the great developments that have taken place in asymmetric synthesis technology, it is often difficult to manufacture chiral small-molecule drug substances inexpensively…
Number of citations: 0 ousar.lib.okayama-u.ac.jp
M Yamada, M Goto, T Konishi… - JOURNAL OF …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 0
山田雅俊, 後藤充孝, 小西隆博, 山下真之… - 有機合成化学協会 …, 2017 - jstage.jst.go.jp
A highly effective synthetic method via ruthenium catalyzed asymmetric hydrogenation was developed for (S)-methyl-2-(6-hydroxy-2, 3-dihydrobenzofuran-3-yl) acetate, a key …
Number of citations: 2 www.jstage.jst.go.jp
山下真之 - 2016 - kobeyakka.repo.nii.ac.jp
1. 研究概要 「光学異性体の重要性」 医薬品は, 受容体, 酵素, イオンチャンネルなどの標的分子と相互作用することにより, その作用を発揮する. これらの標的分子は, アミノ酸など不斉中心を持つ分子…
Number of citations: 3 kobeyakka.repo.nii.ac.jp

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